3-(4-Methylpyridin-3-YL)propan-1-amine
CAS No.: 1060805-02-8
Cat. No.: VC8203727
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060805-02-8 |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 3-(4-methylpyridin-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C9H14N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
| Standard InChI Key | PKTUUZGUHNUYIU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC=C1)CCCN |
| Canonical SMILES | CC1=C(C=NC=C1)CCCN |
Introduction
3-(4-Methylpyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is also known by its synonyms, including 3-(4-METHYLPYRIDIN-3-YL)PROPAN-1-AMINE and 4-Methyl-3-pyridinepropanamine . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.
Synonyms and Identifiers
-
IUPAC Name: 3-(4-methylpyridin-3-yl)propan-1-amine
-
InChI: InChI=1S/C9H14N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3
-
InChIKey: PKTUUZGUHNUYIU-UHFFFAOYSA-N
Dihydrochloride Form
The dihydrochloride form of this compound, 3-(4-Methylpyridin-3-yl)propan-1-amine dihydrochloride, has a molecular formula of C9H16Cl2N2 and a molecular weight of 223.15 g/mol . This form is often used in chemical synthesis and pharmaceutical applications due to its improved stability and solubility.
| Property | Value |
|---|---|
| CAS Number | 2116435-29-9 |
| Purity | 98.00% |
| Molecular Weight | 223.15 g/mol |
Potential Applications
Given its structure, 3-(4-Methylpyridin-3-YL)propan-1-amine could potentially serve as a building block in the synthesis of pharmaceuticals or other biologically active compounds. The presence of the pyridine ring and the amine group provides opportunities for further chemical modification to enhance biological activity or improve pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume